
3-(5-ETHYL-1,2,4-OXADIAZOL-3-YL)-6-METHYLQUINOLIN-2-OL
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Overview
Description
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate precursors under specific conditions. For example, the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile can yield the oxadiazole ring.
Quinoline Derivative Formation: The quinoline derivative is synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization.
Coupling of Oxadiazole and Quinoline Derivatives: The final step involves coupling the oxadiazole ring with the quinoline derivative under suitable conditions, such as using a base or a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions can be facilitated using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as DNA gyrase in bacteria or kinases in cancer cells.
Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol: Similar structure but with a methyl group instead of an ethyl group on the oxadiazole ring.
6-Methylquinolin-2-ol: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity and applications.
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid: Contains a benzoic acid moiety instead of a quinoline ring, leading to different chemical properties and applications.
Uniqueness
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2
Properties
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-3-12-16-13(17-19-12)10-7-9-6-8(2)4-5-11(9)15-14(10)18/h4-7H,3H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTXWQBVKGRTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC3=C(C=CC(=C3)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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